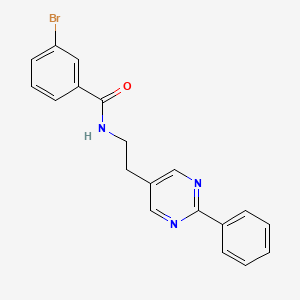
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of both the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the regulation of B-cell receptor signaling and T-cell receptor signaling, respectively.
作用机制
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide inhibits BTK and ITK by binding to the ATP-binding site of these enzymes, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and T-cell receptor signaling, which are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Inhibition of BTK and ITK by N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide leads to several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. It also leads to modulation of the tumor microenvironment, including inhibition of angiogenesis and recruitment of immune cells.
实验室实验的优点和局限性
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for BTK and ITK, its ability to synergize with other anticancer agents, and its favorable pharmacokinetic properties. However, it also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the development of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and other BTK/ITK inhibitors. These include the evaluation of their efficacy in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cells, and the development of biomarkers to predict response to therapy. Additionally, the identification of new targets and pathways involved in B-cell receptor signaling and T-cell receptor signaling could lead to the development of novel combination therapies for the treatment of cancer.
合成方法
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-(3-methoxypyrrolidin-1-yl)aniline, which is then coupled with 3-(4-(trifluoromethyl)phenyl)propanoic acid to form the final product. The synthesis has been optimized to achieve high yields and purity of the final product.
科学研究应用
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to have potent antitumor activity both in vitro and in vivo, and to synergize with other anticancer agents such as rituximab and lenalidomide. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in patients with relapsed or refractory B-cell malignancies.
属性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c1-28-19-12-13-26(14-19)18-9-7-17(8-10-18)25-20(27)11-4-15-2-5-16(6-3-15)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWGLARICLTBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2884151.png)
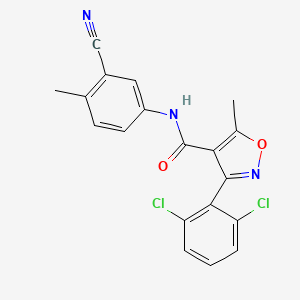
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)
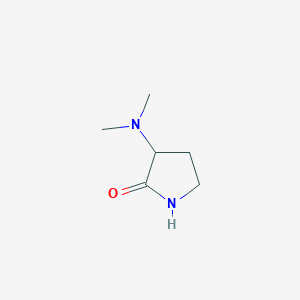
![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
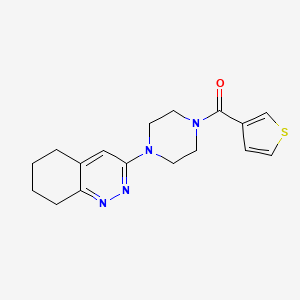
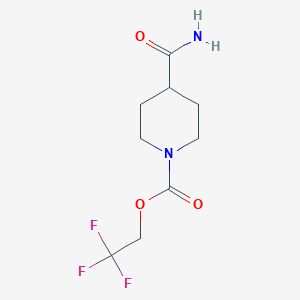
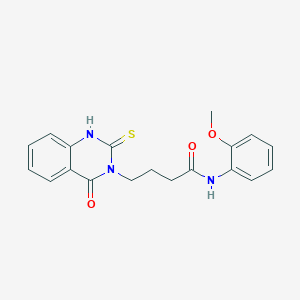
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)
